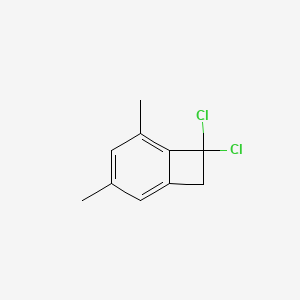
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dichloro-2,4-dimethylbicyclo(420)octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene typically involves the use of advanced organic synthesis techniques. One common method includes the use of rhodium (I) complexes as catalysts. The reaction sequence often involves the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of tandem catalysis and advanced catalytic systems is a promising approach for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and other biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A similar compound with a different substitution pattern.
4-Bromobicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a bromine substituent.
Uniqueness
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene is unique due to its specific chlorine and methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of 8,8-Dichloro-2,4-dimethylbicyclo(420)octa-1,3,5-triene, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
6590-38-1 |
|---|---|
Fórmula molecular |
C10H10Cl2 |
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
8,8-dichloro-2,4-dimethylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H10Cl2/c1-6-3-7(2)9-8(4-6)5-10(9,11)12/h3-4H,5H2,1-2H3 |
Clave InChI |
IGANQPGGBHCHOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)CC2(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















